![molecular formula C₁₂H₁₄N₈ B1141420 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine CAS No. 30169-25-6](/img/structure/B1141420.png)
3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine
Overview
Description
Synthesis Analysis
The synthesis mechanism of 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine involves triaminoguanidine and pentanedione reacting to achieve an intermediate (BDM) through molecular nucleophilic addition and intramolecular nucleophilic substitution. Upon heating, this compound undergoes nucleophilic substitution reaction to form the desired tetrazine derivative. This mechanism underscores the compound's intricate synthesis process (Zhang et al., 2014).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated using X-ray diffraction, revealing it belongs to the monoclinic system. Detailed structural parameters have been obtained, providing insights into the arrangement of atoms and the overall geometry of the molecule (Yuan-jie, 2012).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including Diels-Alder reactions with an inverse electron demand, demonstrating its reactivity towards cycloaddition. These reactions result in the formation of pyridazines, highlighting the compound's utility in synthesizing complex molecular structures (Rusinov et al., 2011).
Physical Properties Analysis
The physical properties of this compound, including its thermal decomposition and non-isothermal kinetic parameters, have been studied. This analysis provides valuable information on the stability and behavior of the compound under various conditions, essential for its handling and storage (Zhang et al., 2014).
Chemical Properties Analysis
Studies on the chemical properties of this tetrazine derivative focus on its energetic content and potential applications in high-energy materials. The compound's decomposition temperatures and energy of activation have been determined, showcasing its potential in fields requiring materials with high nitrogen content and insensitivity to stimuli (Saikia et al., 2009).
Scientific Research Applications
Reactivity with Aliphatic Alcohols and Water : Ishmetova et al. (2009) found that reactions of this compound with aliphatic alcohols and water, in the presence of a base, lead to the formation of mono- and dialkoxy-1,2,4,5-tetrazines and 6-substituted 3-hydroxy-1,2,4,5-tetrazines, indicating its reactivity and potential for derivatization in synthetic chemistry applications (Ishmetova et al., 2009).
High-Nitrogen Content in Energetic Materials : Saikia et al. (2009) reported the synthesis and characterization of related tetrazine derivatives, highlighting their high-nitrogen content and potential as insensitive high-energy materials. The thermal decomposition properties of these compounds were also studied, which is crucial for applications in energetic materials (Saikia et al., 2009).
Formation of Pyridazines and Tetrazine Ring Expansion : Rusinov et al. (2011) discovered that this compound reacts with indole and 1,3,3-trimethyl-2-methyleneindoline to give pyridazines as products, and also observed the behavior of 1,3,3-trimethyl-2-methyleneindoline as a C-nucleophile in the substitution of the pyrazolyl group and in the reactions involving tetrazine ring expansion (Rusinov et al., 2011).
Synthesis and Crystal Structure Analysis : Xu et al. (2012) synthesized unsymmetrical 1,2,4,5-tetrazine derivatives from this compound, confirmed their structures through single-crystal X-ray diffraction, and analyzed the bond length, angle patterns, and stabilization mechanisms via intermolecular interactions (Xu et al., 2012).
Thermal Stability and Energetic Properties : Klapoetke et al. (2013) focused on the synthesis and characterization of various 3,6-disubstituted 1,2,4,5-tetrazines, assessing their thermal stability and energetic properties, particularly for derivatives with high thermal stability, which is significant for materials science applications (Klapoetke et al., 2013).
properties
IUPAC Name |
3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N8/c1-7-5-9(3)19(17-7)11-13-15-12(16-14-11)20-10(4)6-8(2)18-20/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKOARNUITZHCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(N=N2)N3C(=CC(=N3)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30169-25-6 | |
Record name | 2,5-Bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: What are the common synthetic routes to obtain 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine?
A: BT is commonly synthesized by oxidizing 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazine (BDT) [, , ]. One method utilizes NO2 as the oxidizing agent []. Research has focused on optimizing this oxidation step, exploring alternatives like using oxygen as the oxidizer to avoid generating nitrogen oxides (NxOy) [].
Q2: What is the crystal structure of BT?
A: BT crystallizes in the monoclinic system, belonging to the space group P2(1)/c. The crystal parameters are: a = 1.096 nm, b = 1.651 nm, c = 0.714 nm, and β = 103.895(4) °, with Z = 4 [].
Q3: How does the structure of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine contribute to its reactivity?
A: The presence of the electron-deficient tetrazine ring makes BT highly reactive towards electron-rich species. This reactivity is key for its use in various chemical transformations, particularly in [4+2] cycloaddition reactions, also known as Diels-Alder reactions [, ].
Q4: What is the evidence for an inverse-electron-demand Diels-Alder reaction mechanism when BT reacts with alkynylboronates?
A: Studies investigating the reaction of BT with aryl-alkynylboronates bearing various para substituents on the aryl group provide evidence for an inverse-electron-demand Diels-Alder mechanism. The reaction rates correlate with the electron-withdrawing or donating nature of the substituents, suggesting an inverse-electron-demand pathway [].
Q5: Can you elaborate on the use of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine in synthesizing other heterocyclic compounds?
A: BT serves as a valuable precursor for creating diverse heterocyclic compounds. For instance, it reacts with aldehydes and dimedone in a one-pot, three-component reaction, catalyzed by p-toluenesulfonic acid, to yield 3-(1H-pyrazol-1-yl)-4H,7H-[1,2,4,5]tetraazino[6,1-b][1,3]benzoxazin-7-ones. This reaction highlights the potential of BT in constructing complex molecular frameworks under relatively mild conditions [].
Q6: How is 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine employed in the synthesis of energetic materials?
A: BT acts as a crucial starting material in synthesizing high-nitrogen energetic compounds. Researchers have utilized nucleophilic substitution reactions with BT to produce compounds such as 3-hydrazino-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine, 3-azido-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine, 3,6-dihydrazino-1,2,4,5-tetrazine, 3,6-diazido-1,2,4,5-tetrazine, and 3,6-diguanidino-1,2,4,5-tetrazine. These derivatives hold potential applications in the development of new energetic materials [].
Q7: Has 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine been used in the development of catalysts?
A: Yes, BT plays a key role in creating a sustainable catalyst for transfer hydrogenation reactions []. Researchers functionalized waste shrimp shells with 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine (DMPZ-Tz), which is derived from BT, through nucleophilic substitution. This modified shrimp shell material was then used to support ruthenium-based catalysts. These catalysts proved effective in the selective transfer hydrogenation of unsaturated carbonyl compounds to their corresponding alcohols, using ethanol as a green hydrogen source [].
Q8: What are the key advantages of using 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine in the synthesis of the ruthenium-based catalysts?
A: The strong coordination between DMPZ-Tz and ruthenium precursors like [Ru(p-cym)Cl2]2 or RuCl3.3H2O ensures effective anchoring of the ruthenium species onto the shrimp shell support []. This anchoring is crucial for catalyst stability and activity, leading to a more efficient and selective catalytic system compared to analogous catalysts without DMPZ-Tz or homogeneous counterparts [].
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